molecular formula C27H41NO7S B1671544 epothilone F CAS No. 208518-52-9

epothilone F

Cat. No.: B1671544
CAS No.: 208518-52-9
M. Wt: 523.7 g/mol
InChI Key: UKIMCRYGLFQEOE-RGJAOAFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Epothilones, including Epothilone F, primarily target tubulin , a protein that forms the microtubules essential for cell division . They bind to the αβ-tubulin heterodimer subunit, which is the same binding site as paclitaxel .

Mode of Action

This compound interacts with its target by binding to the αβ-tubulin heterodimer subunit. This binding decreases the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . Furthermore, this compound has been shown to induce tubulin polymerization into microtubules without the presence of GTP . This leads to the formation of microtubule bundles throughout the cytoplasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule dynamics . By binding to tubulin and stabilizing microtubules, this compound inhibits the normal function of microtubules, which are essential to cell division . This leads to cell cycle arrest at the G2-M transition phase, eventually leading to cytotoxicity and cell apoptosis .

Pharmacokinetics

It’s known that plasma exposures of both the conjugated and free epothilone increase in a dose-related fashion . The half-life of the conjugated epothilone is 0.2–0.6 h across dose levels .

Result of Action

The result of this compound’s action is the inhibition of cell division, leading to cytotoxicity and eventually cell apoptosis . This makes this compound a potential cancer drug, as it can prevent cancer cells from dividing . No objective tumor responses were seen in clinical trials .

Action Environment

It’s worth noting that Epothilones were originally identified as metabolites produced by the soil-dwelling myxobacterium Sorangium cellulosum , suggesting that their production and efficacy might be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Epothilone F interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of epothilones, including this compound, has been authenticated to be via polyketide synthase type I (PKS) in combination with non-ribosomal peptide synthetase (NRPS) complex (hybrid PK-NRP) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the eukaryotic cytoskeleton. This compound stabilizes microtubules in the cell, disabling the assembly of functional mitotic spindles required for cell proliferation and thus resulting in the induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The terminal step in this compound biosynthesis is catalyzed by the cytochrome P450 enzyme EpoK (CYP167A1), which catalyzes the epoxidation of the C12–C13 double bond .

Comparison with Similar Compounds

Epothilone F’s unique structure and mechanism of action make it a promising candidate for further research and development in the field of anticancer therapy.

Properties

IUPAC Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-3-[(E)-1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO7S/c1-15-8-7-9-27(6)21(35-27)11-19(16(2)10-18-14-36-22(13-29)28-18)34-23(31)12-20(30)26(4,5)25(33)17(3)24(15)32/h10,14-15,17,19-21,24,29-30,32H,7-9,11-13H2,1-6H3/b16-10+/t15-,17+,19-,20-,21-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMCRYGLFQEOE-RGJAOAFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)CO)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208518-52-9
Record name Epothilone F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208518529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPOTHILONE F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFX93BX7K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epothilone F
Reactant of Route 2
epothilone F
Reactant of Route 3
epothilone F
Reactant of Route 4
epothilone F
Reactant of Route 5
epothilone F
Reactant of Route 6
epothilone F
Customer
Q & A

Q1: How does Epothilone F interact with its target and what are the downstream effects?

A1: this compound, similar to other Epothilones like Epothilone B, exerts its antitumor activity by binding to microtubules, which are essential components of the cytoskeleton involved in cell division. [, ] This binding stabilizes microtubules, preventing their disassembly and ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. [, ]

Q2: How is this compound produced?

A2: this compound can be produced through a bioconversion process utilizing the bacterium Amycolatopsis orientalis. [, ] This bacterium possesses an enzyme called Epothilone-B hydroxylase (EBH) which catalyzes the hydroxylation of Epothilone B to produce this compound. [, ]

Q3: Can the production of this compound be improved?

A3: Yes, research has shown that mutagenesis of the EBH enzyme can significantly increase the yield of this compound. [] By introducing specific mutations in the EBH gene, researchers were able to improve the yield of this compound from 21% to over 80% in recombinant expression systems. [] Interestingly, some of these mutations were distant from the enzyme's active site, suggesting a complex interplay between enzyme structure and catalytic efficiency. []

Q4: What is the relationship between this compound and other Epothilones?

A4: this compound is structurally related to other Epothilones, such as Epothilone B, C, D, and E. [, , ] These compounds share a common macrolactone core structure but differ in the substituents attached to it, leading to variations in their activity and properties. [, , ] For example, this compound is a 21-hydroxy derivative of Epothilone B. [, ]

Q5: What are the potential applications of this compound in drug development?

A5: this compound serves as a valuable starting material for the synthesis of various Epothilone analogs with improved pharmacological properties. [, ] One notable example is the synthesis of BMS-310705, a potent antitumor compound derived from this compound, which has undergone Phase I clinical trials. [] The ability to modify this compound's structure allows researchers to explore structure-activity relationships and develop new Epothilone derivatives with enhanced potency, selectivity, and pharmacological profiles. [, ]

Q6: Are there computational studies on this compound and related compounds?

A6: Yes, computational studies have been conducted to understand the interactions of this compound and other Epothilones with their biological targets. [] For example, molecular docking simulations combined with quantum mechanical calculations were employed to investigate the binding affinities and modes of different Epothilones, including this compound, to the drug efflux pump P-glycoprotein (P-gp). [] These studies provide valuable insights into the structural features important for binding and can guide the design of novel Epothilone analogs with improved efficacy by overcoming drug resistance mechanisms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.